molecular formula C10H5BrO3 B11862339 5-Bromo-4-oxo-4H-1-benzopyran-3-carbaldehyde CAS No. 849343-38-0

5-Bromo-4-oxo-4H-1-benzopyran-3-carbaldehyde

Cat. No.: B11862339
CAS No.: 849343-38-0
M. Wt: 253.05 g/mol
InChI Key: CGVXSNLTRYHWLU-UHFFFAOYSA-N
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Description

5-Bromo-4-oxo-4H-chromene-3-carbaldehyde: is a heterocyclic compound that belongs to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring This specific compound is characterized by the presence of a bromine atom at the 5th position, a carbonyl group at the 4th position, and an aldehyde group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-oxo-4H-chromene-3-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 4-oxo-4H-chromene-3-carbaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-oxo-4H-chromene-3-carbaldehyde: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

Mechanism of Action

The mechanism of action of 5-Bromo-4-oxo-4H-chromene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the carbonyl group can enhance its binding affinity to certain molecular targets, thereby modulating their activity .

Comparison with Similar Compounds

5-Bromo-4-oxo-4H-chromene-3-carbaldehyde: can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of 5-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Properties

CAS No.

849343-38-0

Molecular Formula

C10H5BrO3

Molecular Weight

253.05 g/mol

IUPAC Name

5-bromo-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C10H5BrO3/c11-7-2-1-3-8-9(7)10(13)6(4-12)5-14-8/h1-5H

InChI Key

CGVXSNLTRYHWLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)C(=CO2)C=O

Origin of Product

United States

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